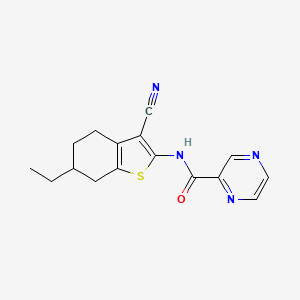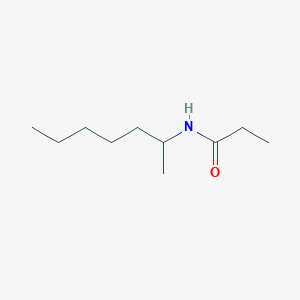![molecular formula C10H10F2N4O2 B10907091 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10907091.png)
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[1-(2,2-ジフルオロエチル)-1H-ピラゾール-3-イル]メチル}-1H-ピラゾール-4-カルボン酸は、ピラゾールファミリーに属する化学化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む五員環複素環式化合物です。
製造方法
合成経路と反応条件
1-{[1-(2,2-ジフルオロエチル)-1H-ピラゾール-3-イル]メチル}-1H-ピラゾール-4-カルボン酸の合成は、通常、複数のステップを伴います。一般的な方法の1つは、ジフルオロアセト酢酸エステルの調製から始まり、次いで酢酸無水物の存在下でトリエチルオルトギ酸と反応させます。この中間体をメチルヒドラジンと反応させてピラゾール環を形成します。 最後のステップでは、水酸化ナトリウムで加水分解して目的のカルボン酸を得ます .
工業生産方法
この化合物の工業生産は、様々な化学会社によって、高収率と高純度を確保するために最適化されてきました。 このプロセスには、上記と同様のステップを用いた大規模合成が含まれ、反応条件を注意深く制御することで、効率を最大化し、副生成物を最小限に抑えています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the difluoroacetoacetic acid ester, which is then treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is subsequently reacted with methyl hydrazine to form the pyrazole ring. The final step involves hydrolysis with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound has been optimized by various chemical companies to ensure high yield and purity. The process involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to maximize efficiency and minimize by-products .
化学反応の分析
反応の種類
1-{[1-(2,2-ジフルオロエチル)-1H-ピラゾール-3-イル]メチル}-1H-ピラゾール-4-カルボン酸は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化された誘導体を形成します。
還元: 還元反応は、ピラゾール環に結合した官能基を修飾することができます。
置換: ジフルオロエチル基は、適切な試薬を用いて、他の官能基と置換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤などがあります。 反応条件は、通常、選択的かつ効率的な変換を保証するために、制御された温度と溶媒を伴います .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はジフルオロメチルケトンを生じる可能性があり、一方、置換反応は、様々な官能化ピラゾール誘導体を生成する可能性があります .
科学研究への応用
1-{[1-(2,2-ジフルオロエチル)-1H-ピラゾール-3-イル]メチル}-1H-ピラゾール-4-カルボン酸は、いくつかの科学研究に応用されています。
化学: 様々なピラゾール系化合物の合成の中間体として役立ちます。
生物学: この化合物は、酵素阻害、特に代謝研究において重要なコハク酸脱水素酵素阻害剤(SDHIs)の研究に使用されています.
科学的研究の応用
1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various pyrazole-based compounds.
作用機序
1-{[1-(2,2-ジフルオロエチル)-1H-ピラゾール-3-イル]メチル}-1H-ピラゾール-4-カルボン酸の主な作用機序は、ミトコンドリア呼吸鎖の主要な酵素であるコハク酸脱水素酵素(SDH)の阻害です。この化合物は、SDHの活性部位に結合することで、電子伝達鎖を阻害し、細胞呼吸とエネルギー産生を低下させます。 この機序は、特に真菌病原体の増殖を抑制するのに効果的です .
類似化合物との比較
類似化合物
3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルボン酸: この化合物は、類似のピラゾール構造を共有していますが、置換基の位置と種類が異なります.
ベンゾビニフルピル: SDHI活性を有する、類似のピラゾールコア構造を持つ市販の殺菌剤.
フラクサピロキサド: 広範囲の抗真菌活性を有する、ピラゾール環を持つ別のSDHI殺菌剤.
独自性
1-{[1-(2,2-ジフルオロエチル)-1H-ピラゾール-3-イル]メチル}-1H-ピラゾール-4-カルボン酸は、独特の化学的性質と生物学的活性を付与する、特異的なジフルオロエチル置換によって、独特です。 これは、特に新しい農薬や医薬品の開発において、研究や工業的な応用に貴重な化合物となります .
特性
分子式 |
C10H10F2N4O2 |
|---|---|
分子量 |
256.21 g/mol |
IUPAC名 |
1-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10F2N4O2/c11-9(12)6-15-2-1-8(14-15)5-16-4-7(3-13-16)10(17)18/h1-4,9H,5-6H2,(H,17,18) |
InChIキー |
GWLXHODMYAIKFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1CN2C=C(C=N2)C(=O)O)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-{4-[(1-Adamantylamino)sulfonyl]phenyl}-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B10907009.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]prop-2-enal](/img/structure/B10907011.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10907021.png)
![2-[(4-methoxyphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]butanehydrazide](/img/structure/B10907022.png)
![N'-[(2E)-1-phenylpropan-2-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907026.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10907032.png)

![Propyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B10907041.png)
![(4Z)-2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B10907051.png)

![1-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]propanimidoyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B10907058.png)

![methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B10907077.png)
![1-[(4-fluorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907078.png)
